
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil
Übersicht
Beschreibung
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a halogenated uracil derivative characterized by a 2,6-difluorobenzyl group at the N1 position, a bromine atom at C5, and a methyl group at C4. The bromine atom may increase steric bulk and alter electronic properties, while the methyl group at C6 could hinder enzymatic degradation, prolonging biological activity.
Biologische Aktivität
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that enhances its biological activity. The presence of the difluorobenzyl group and the bromine atom at specific positions on the uracil ring contributes to its interaction with biological targets.
GnRH Antagonism
The primary biological activity of this compound is its role as a GnRH antagonist. GnRH is critical in regulating reproductive hormone release. By antagonizing GnRH receptors, this compound can effectively suppress luteinizing hormone (LH) release, which is beneficial in treating conditions like endometriosis and prostate cancer.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively. Modifications at the 5 and 6 positions of the uracil ring have shown significant effects on binding affinity and biological activity. For instance, the introduction of a methyl group at the 6-position enhances receptor binding potency by 5 to 10 times compared to unmodified uracil derivatives .
In Vivo Studies
In a study involving castrated cynomolgus monkeys, oral administration of this compound demonstrated sustained suppression of plasma LH levels for over 24 hours at a dose of 3 mg/kg. This highlights its potential for long-term therapeutic application in managing hormone-dependent conditions .
Clinical Relevance
The compound is currently under investigation for its efficacy in treating endometriosis-related pain. Its ability to maintain low levels of circulating LH suggests it may be effective in reducing estrogen-driven pathologies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis involves halogenation and substitution reactions. Bromination at the uracil 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Key steps include:
- Substitution : React 6-methyluracil with 2,6-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF .
- Bromination : Introduce bromine at the 5-position using HBr/H₂O₂ or electrophilic brominating agents at 0–25°C .
- Purification : Recrystallization from ethanol/water mixtures yields white solids (melting points: 165–200°C) .
Optimization Tips : - Control stoichiometry (1:1.2 molar ratio for brominating agents).
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.22 ppm, methyl groups at δ 2.24 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 403.2) .
- HPLC : Detect atropisomers (chiral columns, 70:30 hexane/isopropanol) .
- Melting Point : Compare with literature values (e.g., 170–172°C) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the GnRH receptor antagonistic activity of this compound?
- Methodological Answer :
- In Vitro Binding Assays :
Use HEK293 cells expressing human GnRH receptors. Incubate with ¹²⁵I-triptorelin and test compound (0.1–100 nM) to calculate IC₅₀ values . - Functional Assays :
Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) post-receptor activation . - In Vivo Models :
Administer orally to hGNRHR-knock-in mice (3–30 mg/kg, twice daily for 4 weeks). Collect serum for LH level quantification via ELISA .
Critical Note : Ensure enantiomeric purity, as atropisomers may differ in potency (e.g., ΔIC₅₀ >10x) .
Q. What methodological approaches can resolve contradictions in biological activity data reported for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Atropisomerism : Separate enantiomers via preparative HPLC (chiral OD-H column) and test individually .
- Assay Variability : Standardize cell passage numbers, incubation times, and buffer pH .
- Pharmacokinetic Factors :
- Assess metabolic stability using liver microsomes and LC-MS/MS .
- Measure plasma protein binding (equilibrium dialysis) to adjust free compound concentrations .
Q. How can researchers investigate the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- Oral Bioavailability : Administer 10 mg/kg (oral vs. IV) to rats. Collect plasma at 0–24h and quantify via LC-MS/MS .
- Tissue Distribution : Use whole-body autoradiography in mice dosed with ¹⁴C-labeled compound .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS .
Q. Data Contradiction Analysis
Q. Why might conflicting data arise in studies evaluating the stability of this compound under acidic conditions?
- Methodological Answer : Discrepancies may stem from:
- Degradation Conditions : Varying pH (1.0–3.0) or temperature (37°C vs. 25°C).
- Analytical Methods : HPLC with UV detection (λ=254 nm) vs. LC-MS .
Resolution Strategy : - Conduct forced degradation studies (0.1N HCl, 37°C/24h) and compare degradation products using HR-MS .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Comparison with 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU), a widely used anticancer agent, lacks the 2,6-difluorobenzyl and methyl substituents. Key differences include:
The bromine and methyl groups in the target compound may reduce mutagenic risks compared to 5-FU, which incorporates into DNA/RNA, causing cytotoxicity .
Comparison with Rufinamide (CGP 33101)
Rufinamide, a triazole derivative with a 2,6-difluorobenzyl group, is an antiepileptic drug. Structural and functional contrasts include:
While both compounds share the 2,6-difluorobenzyl group, their core structures dictate divergent biological targets and applications.
Comparison with Thioxanthonic Derivatives (Tx 4)
Tx 4 (1-((2,6-difluorobenzyl)amino)-4-propoxy-9H-thioxanthen-9-one) is an antifungal agent with a thioxanthenone core. Differences include:
The shared 2,6-difluorobenzyl group suggests both compounds may exploit hydrophobic interactions for target binding, but their scaffolds lead to distinct mechanisms.
Pharmacokinetic and Toxicity Insights
Eigenschaften
IUPAC Name |
5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJUUXDNYYRQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.